4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide
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Overview
Description
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a chlorobenzyl, methylsulfonyl, and morpholinyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide typically involves multi-step organic reactionsThe final step involves the attachment of the morpholinyl group via a coupling reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide
- 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide
Uniqueness
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28ClN3O4S |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C22H28ClN3O4S/c1-31(28,29)26(17-19-5-2-3-6-21(19)23)20-9-7-18(8-10-20)22(27)24-11-4-12-25-13-15-30-16-14-25/h2-3,5-10H,4,11-17H2,1H3,(H,24,27) |
InChI Key |
IDVAPVMYKABNGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
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